molecular formula C19H14N2 B14538576 N-(Naphthalen-2-yl)quinolin-2-amine CAS No. 62027-44-5

N-(Naphthalen-2-yl)quinolin-2-amine

Cat. No.: B14538576
CAS No.: 62027-44-5
M. Wt: 270.3 g/mol
InChI Key: DVCOYHLTEXEEBS-UHFFFAOYSA-N
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Description

N-(Naphthalen-2-yl)quinolin-2-amine is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-2-yl)quinolin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-chloroquinoline with naphthalen-2-amine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-2-yl)quinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

Scientific Research Applications

N-(Naphthalen-2-yl)quinolin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Naphthalen-2-yl)quinolin-2-amine involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation. By binding to key proteins in this pathway, the compound can induce apoptosis and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Naphthalen-2-yl)quinolin-2-amine stands out due to its unique structure, combining a quinoline ring with a naphthalene moiety.

Properties

CAS No.

62027-44-5

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

N-naphthalen-2-ylquinolin-2-amine

InChI

InChI=1S/C19H14N2/c1-2-7-16-13-17(11-9-14(16)5-1)20-19-12-10-15-6-3-4-8-18(15)21-19/h1-13H,(H,20,21)

InChI Key

DVCOYHLTEXEEBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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